Palmitoyl 3-carbacyclic Phosphatidic Acid

概要

説明

パルミトイル3-カルバシクリックホスファチジン酸は、パルミトイル化カルバ様環状ホスファチジン酸であり、リゾホスファチジン酸のアナログです。 この化合物は、リゾホスファチジン酸と比較して、RhoA活性化の阻害やメラノーマ細胞の移動の阻害など、異なる生物学的活性を持っています .

準備方法

合成経路と反応条件: パルミトイル3-カルバシクリックホスファチジン酸は、環状ホスファチジン酸誘導体とのパルミチン酸のエステル化を含む一連の化学反応によって合成されます。 反応条件は通常、エステル化プロセスを促進するために有機溶媒と触媒の使用を伴います .

工業生産方法: パルミトイル3-カルバシクリックホスファチジン酸の工業生産には、最終生成物の純度と一貫性を確保するために、自動反応器と厳格な品質管理措置を使用した大規模化学合成が含まれます .

化学反応の分析

反応の種類: パルミトイル3-カルバシクリックホスファチジン酸は、エステル化、加水分解、酸化など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物学的活性を高めるために不可欠です .

一般的な試薬と条件: パルミトイル3-カルバシクリックホスファチジン酸を含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基、酸化剤などがあります。 反応条件は、多くの場合、所望の化学変換を達成するために、制御された温度と圧力を伴います .

形成される主な生成物: パルミトイル3-カルバシクリックホスファチジン酸の反応から形成される主な生成物には、RhoA活性化の阻害とメラノーマ細胞の移動の阻害の増加など、増強された生物学的活性を有するさまざまな誘導体が含まれます .

科学研究への応用

パルミトイル3-カルバシクリックホスファチジン酸は、幅広い科学研究に適用されています。化学では、環状ホスファチジン酸の性質と反応を研究するためのモデル化合物として使用されます。生物学および医学では、特に癌細胞の移動と転移の阻害における潜在的な治療効果について調査されています。 さらに、さまざまな病気の新しい薬物や治療法の開発にも使用されます .

科学的研究の応用

Cancer Research

Palmitoyl 3-carbacyclic phosphatidic acid has been extensively studied for its role in cancer research:

- Inhibition of Cancer Cell Migration : In vitro studies demonstrated that this compound significantly inhibits the transcellular migration of various cancer cell lines across mesothelial cell monolayers.

- Reduction of Metastasis : Animal studies using B16F10 melanoma models showed that treatment with this compound led to a marked reduction in metastatic spread and tumor nodules .

Lipid Biochemistry

This compound serves as a model for studying cyclic phosphatidic acids and their roles in lipid signaling pathways. Its unique structure allows researchers to explore the biochemical properties and interactions of cyclic lipids with cellular receptors.

Drug Development

Due to its inhibitory effects on autotaxin, this compound is considered a potential candidate for developing anti-cancer therapies. Its ability to inhibit LPA signaling pathways positions it as a valuable tool in designing novel therapeutic agents targeting cancer metastasis .

Case Studies and Research Findings

Recent research highlights the efficacy of this compound across various experimental settings:

- Melanoma Cell Studies : In vitro experiments demonstrated significant inhibition of A2058 melanoma cell invasion attributed to disrupted LPA signaling pathways.

- In Vivo Models : Studies using B16F10 melanoma models indicated that treatment with this compound significantly reduced lung metastases when administered at dosages such as 250 μg/kg .

- Mechanistic Insights : Investigations revealed that inhibition of autotaxin leads to decreased LPA levels in cancerous tissues, correlating with reduced tumor growth and metastasis .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Inhibition of Autotaxin | Reduces LPA production, affecting cancer progression |

| Regulation of Cell Motility | Modulates actin cytoskeleton, inhibiting cancer cell migration |

| Anti-mitogenic Effects | Exhibits anti-proliferative properties compared to LPA |

| Reduction in Metastatic Spread | Significantly decreases tumor nodules in animal models |

作用機序

パルミトイル3-カルバシクリックホスファチジン酸の作用機序は、細胞の移動と転移に重要な役割を果たすRhoA活性化の阻害を含みます。RhoA活性化を阻害することにより、この化合物はメラノーマ細胞の移動と浸潤を効果的に減少させます。 関与する分子標的と経路には、RhoAシグナル伝達経路とその下流のエフェクターが含まれます .

類似の化合物との比較

類似の化合物: パルミトイル3-カルバシクリックホスファチジン酸に類似する化合物には、他の環状ホスファチジン酸誘導体とリゾホスファチジン酸アナログが含まれます。 これらの化合物は、類似の構造的特徴と生物学的活性を共有しています .

独自性: パルミトイル3-カルバシクリックホスファチジン酸を他の類似の化合物から際立たせているのは、RhoA活性化とメラノーマ細胞の移動を阻害する能力が強化されていることです。 この独特の特性は、科学研究と潜在的な治療的用途のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds: Similar compounds to palmitoyl 3-carbacyclic phosphatidic acid include other cyclic phosphatidic acid derivatives and lysophosphatidic acid analogs. These compounds share similar structural features and biological activities .

Uniqueness: What sets this compound apart from other similar compounds is its enhanced ability to inhibit RhoA activation and melanoma cell migration. This unique property makes it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA) is a unique bioactive phospholipid derivative of phosphatidic acid (PA) that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in cancer and other diseases due to its ability to modulate various cellular processes. This article reviews the biological activity of 3-ccPA, highlighting its mechanisms of action, effects on cellular signaling, and implications for therapeutic use.

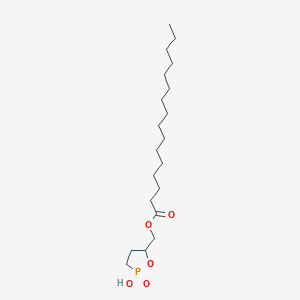

Chemical Structure and Properties

This compound is characterized by a palmitoyl group at the sn-1 position and a cyclic structure at the phosphate group. This structural modification enhances its stability and bioactivity compared to conventional phosphatidic acids.

3-ccPA exerts its effects through several key mechanisms:

- Inhibition of Autotaxin: 3-ccPA significantly inhibits autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis. Studies have shown that concentrations ranging from 0.1 to 25 μM effectively reduce autotaxin activity .

- Regulation of mTOR Signaling: Similar to other phosphatidic acids, 3-ccPA interacts with the mechanistic target of rapamycin (mTOR) complex, influencing cell growth and metabolism. This interaction can lead to enhanced protein synthesis and altered lipid biosynthesis pathways .

- Impact on Ion Channels: Research indicates that phosphatidic acids can modulate ion channel functions, affecting cellular excitability and signaling pathways. The specific effects of 3-ccPA on ion channels remain an area for further investigation .

Biological Activities

The biological activities of this compound include:

- Anti-proliferative Effects: In various cancer cell lines, 3-ccPA has demonstrated the ability to inhibit cell proliferation. This effect is mediated through the downregulation of cyclin-dependent kinase (Cdk) activity and induction of cell cycle arrest .

- Inhibition of Tumor Cell Migration: Studies have shown that 3-ccPA can inhibit the migration of tumor cells by interfering with RhoA activation, a critical pathway for cytoskeletal rearrangement during cell movement .

- Neuroprotective Effects: There is evidence suggesting that 3-ccPA promotes neuronal survival and differentiation, potentially offering therapeutic benefits in neurodegenerative diseases .

Table: Summary of Biological Activities of this compound

Case Studies

- Cancer Cell Lines: In vitro studies using human fibroblast cells demonstrated that treatment with 3-ccPA led to significant reductions in proliferation rates compared to controls. The anti-mitogenic properties were confirmed through assays measuring cell viability and proliferation markers.

- Neuronal Models: Research involving embryonic hippocampal neurons indicated that 3-ccPA enhances neuronal survival under stress conditions, suggesting its potential as a neuroprotective agent.

特性

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWYINJKCNEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436485 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476310-22-2 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。